molecular formula C9H6F2N2S B069189 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine CAS No. 175135-32-7

4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine

Cat. No. B069189
M. Wt: 212.22 g/mol
InChI Key: NDCSJUJQMRFHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of thiazol-2-amine derivatives, including structures similar to 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine, often involves the reaction of different aromatic units with amines and thiocyanate, leading to the formation of thiazoles. Liu et al. (2011) discussed the synthesis of new thiazol-2-amine derivatives containing the difluorophenyl unit and 1H-1,2,4-triazole moiety, emphasizing the significance of NMR spectra and elemental analysis in confirming the structures of these compounds (Liu, Dai, & Fang, 2011).

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives is typically confirmed using techniques such as FT-IR, NMR, LC-Mass, and X-ray diffraction. Gayathri et al. (2019) synthesized and characterized a novel compound, providing detailed insights into its crystal structure and molecular geometry through X-ray diffraction and computational methods (Gayathri et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving thiazol-2-amines can lead to a variety of products, depending on the reactants and conditions. For example, the synthesis of dihydrothiophenes or spirocyclic compounds from 1,3-thiazolidinedione demonstrates the versatility of thiazole derivatives in forming complex structures through domino reactions (Sun, Zhang, Xia, & Yan, 2009).

Physical Properties Analysis

The physical properties of thiazol-2-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various applications. Asiri et al. (2012) described the crystal packing and hydrogen bonding interactions of a thiazol-2-amine compound, highlighting the importance of molecular geometry in determining its physical characteristics (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Scientific Research Applications

  • Antifungal and Plant-Growth-Regulatory Activities : Thiazol-2-amine derivatives, including those with difluorophenyl units, have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities (Jian‐Bing Liu, H. Dai, & Jianxin Fang, 2011).

  • Corrosion Inhibition of Iron : Some thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been studied for their corrosion inhibition performance on iron, utilizing quantum chemical and molecular dynamics simulations (S. Kaya, C. Kaya, et al., 2016).

  • Synthesis of Bromodifluoromethyl Thiazoles : Research has been conducted on the synthesis of thiazoles, which are useful in drug discovery, using a new synthon that introduces a bromodifluoromethyl group at the C4 of the thiazole (Marco Colella et al., 2018).

  • Corrosion Inhibitor of Copper : The synthesis and evaluation of thiazoles as corrosion inhibitors for copper in acidic environments have been studied, indicating their effectiveness in inhibiting corrosion (R. Farahati et al., 2019).

  • Anti-inflammatory Activity : N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have been evaluated for anti-inflammatory activity, particularly as direct 5‐lipoxygenase inhibitors, which are key in inflammation-related diseases (J. Suh et al., 2012).

  • Antimicrobial Activity : Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, showing moderate to high activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

  • Drug Transport System : The use of βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for stabilizing gold nanoparticles has been explored as a novel system for drug transport (I. Asela et al., 2017).

properties

IUPAC Name

4-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCSJUJQMRFHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351663
Record name 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine

CAS RN

175135-32-7
Record name 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine

Citations

For This Compound
2
Citations
M Sun, Q Xu, J Xu, Y Wu, Y Wang, D Zuo, Q Guan… - PLoS …, 2017 - journals.plos.org
A series of N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker were designed and synthesized as tubulin inhibitors and evaluated for their …
Number of citations: 27 journals.plos.org
MP Chong, LR Toh, A Tumber, YY Chan… - Medicinal Chemistry …, 2021 - Springer
There is current interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases. …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.